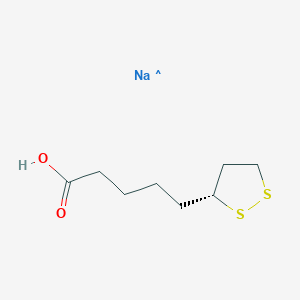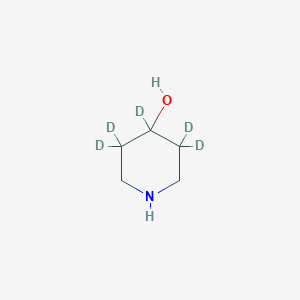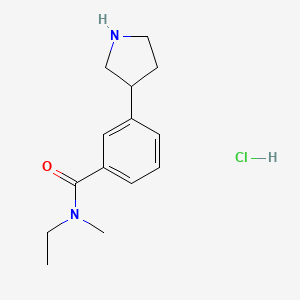
Acide 9-hydroxy-13E-labdène-15-oïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxy-13E-labden-15-oic acid, also known as 9-HELA, is a naturally occurring fatty acid found in various plant species. It is a key component of the omega-3 fatty acid family and is found in high levels in the seeds of certain plants, such as sunflower, safflower, and flaxseed. 9-HELA has been the subject of numerous studies due to its numerous potential health benefits, including its anti-inflammatory properties, its ability to reduce oxidative stress, and its potential to reduce the risk of cardiovascular disease.
Applications De Recherche Scientifique
Source et extraction
“Acide 9-hydroxy-13E-labdène-15-oïque” est un type de diterpénoïde {svg_1} {svg_2}. Il est extrait des herbes de Leyssera gnaphaloides {svg_3} {svg_4}.
Propriétés chimiques
Ce composé appartient à la famille chimique des diterpénoïdes {svg_5} {svg_6}. Il a une formule moléculaire de C20H34O3 et un poids moléculaire de 322,49 {svg_7} {svg_8}. Le nom IUPAC de ce composé est (E)-5-[(1R,2S,4aS,8aS)-1-hydroxy-2,5,5,8a-tétraméthyl-3,4,4a,6,7,8-hexahydro-2H-naphtalèn-1-yl]-3-méthylpent-2-énoïque {svg_9} {svg_10}.
Disponibilité et stockage
Ce composé est disponible sous forme de poudre {svg_11}. Il est recommandé de le stocker dans des conditions desséchées à -20°C {svg_12}.
Solubilité
“this compound” est soluble dans le chloroforme, le dichlorométhane, l'acétate d'éthyle, le DMSO, l'acétone, etc. {svg_13}.
Applications potentielles
Activité antibactérienne
Il existe des preuves suggérant que les diterpènes de type labdane, qui comprennent “l'this compound”, peuvent avoir des effets antimicrobiens {svg_14}. Cependant, des recherches supplémentaires sont nécessaires pour confirmer cette application potentielle.
Mécanisme D'action
Target of Action
The primary target of 9-Hydroxy-13E-labden-15-oic acid is Plasmodium falciparum , a parasite that causes malaria . The compound shows inhibitory activity against this organism .
Mode of Action
9-Hydroxy-13E-labden-15-oic acid interacts with Plasmodium falciparum, inhibiting its activity. The exact mechanism of this interaction is not fully understood, but it is known that the compound has an IC(50) value between 1.55 and 4.67 microg/ml in vitro , indicating a potent inhibitory effect.
Pharmacokinetics
It is known that the compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dmso, and acetone . This suggests that it may have good bioavailability.
Result of Action
The primary result of the action of 9-Hydroxy-13E-labden-15-oic acid is the inhibition of Plasmodium falciparum, potentially leading to a reduction in the severity or progression of malaria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 9-Hydroxy-13E-labden-15-oic acid. For example, the compound’s solubility in various solvents suggests that it may be affected by the lipid composition of the environment . Additionally, the compound is recommended to be stored at 2-8°C, protected from air and light , indicating that temperature, oxygen levels, and light exposure may affect its stability.
Safety and Hazards
The safety data sheet for 9-Hydroxy-13E-labden-15-oic acid suggests that in case of eye contact, immediately flush eyes with plenty of water for at least 15 minutes. If skin contact occurs, flush skin with plenty of water while removing contaminated clothing and shoes. In case of ingestion, do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water .
Analyse Biochimique
Biochemical Properties
9-Hydroxy-13E-labden-15-oic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to exhibit inhibitory activity against Plasmodium falciparum, with IC50 values ranging from 1.55 to 4.67 micrograms per milliliter in vitro . This suggests that 9-Hydroxy-13E-labden-15-oic acid may interfere with the metabolic pathways of the parasite, potentially inhibiting its growth and proliferation. Additionally, the presence of a carboxylic acid group at C-15 is crucial for its antimicrobial activity .
Cellular Effects
9-Hydroxy-13E-labden-15-oic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s antimicrobial activity suggests that it may disrupt bacterial cell membranes or interfere with essential cellular processes in microbes . Furthermore, its potential anti-inflammatory properties indicate that 9-Hydroxy-13E-labden-15-oic acid may modulate immune cell function, reducing inflammation and promoting tissue repair.
Molecular Mechanism
The molecular mechanism of 9-Hydroxy-13E-labden-15-oic acid involves several interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibitory activity against Plasmodium falciparum suggests that it may bind to and inhibit key enzymes involved in the parasite’s metabolic pathways . Additionally, 9-Hydroxy-13E-labden-15-oic acid may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of genes involved in inflammation and immune response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Hydroxy-13E-labden-15-oic acid may change over time. The compound’s stability and degradation are important factors to consider. It is recommended to store the stock solution below -20°C to maintain its stability for several months . Long-term studies in vitro and in vivo have shown that 9-Hydroxy-13E-labden-15-oic acid can have sustained effects on cellular function, including prolonged antimicrobial and anti-inflammatory activities.
Transport and Distribution
The transport and distribution of 9-Hydroxy-13E-labden-15-oic acid within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Additionally, its solubility in various solvents, such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone, can influence its localization and accumulation within cells .
Propriétés
IUPAC Name |
(E)-5-[(1R,2S,4aS,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-14(13-17(21)22)9-12-20(23)15(2)7-8-16-18(3,4)10-6-11-19(16,20)5/h13,15-16,23H,6-12H2,1-5H3,(H,21,22)/b14-13+/t15-,16-,19-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGJRMWFFTWASU-MABCWTSKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(CCCC2(C1(CCC(=CC(=O)O)C)O)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@@]([C@]1(CC/C(=C/C(=O)O)/C)O)(CCCC2(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butanedioic acid, 2,3-bis(benzoyloxy)-, disodiuM salt, [R-(R*,R*)]-](/img/no-structure.png)

![3/'-De(diMethylaMino)-3/'-[[(2-Methoxyethoxy)Methyl]diMethylaMMonio]erythroMycin 9-OxiMe Chloride](/img/structure/B1149109.png)

